

The Multifaceted Pyrrolopyridine Scaffold: A Technical Guide to its Prominence in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine ring. This mimicry allows pyrrolopyridine derivatives to effectively interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications of pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors, anti-inflammatory, antiviral, and central nervous system (CNS) active agents.

Pyrrolopyridine Derivatives as Kinase Inhibitors in Oncology

The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an ideal scaffold for the design of kinase inhibitors.^{[1][2]} These compounds can competitively bind to the ATP-binding site of kinases, thereby disrupting signal transduction pathways crucial for cancer cell proliferation and survival.

A prime example of a successful pyrrolopyridine-based kinase inhibitor is Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.^{[1][2]}

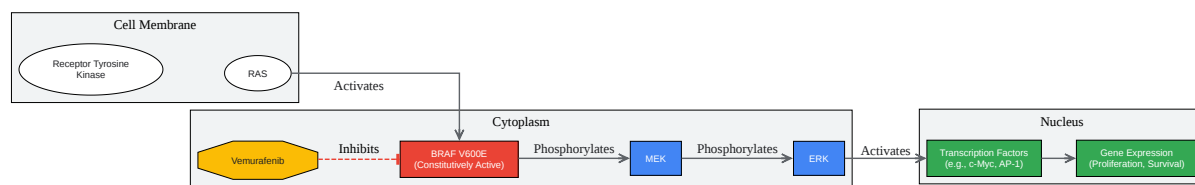
Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative pyrrolopyridine derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
|--------------|---------------|---------------------|-----------------------|-----------------------|
| Vemurafenib | BRAF V600E | 31 | Colo-205 | [1](--INVALID-LINK--) |
| Compound 38a | JAK1 | 2.8 | - | [3](--INVALID-LINK--) |
| Compound 31g | JAK1 | 5.2 | - | [3](--INVALID-LINK--) |
| Compound 12a | JAK1 | 12.6 | - | [4](--INVALID-LINK--) |
| Compound 11e | JAK1/JAK2 | >90% inhibition | RAW264.7 | [5](--INVALID-LINK--) |
| Compound 4h | FGFR1 | 7 | - | [6](--INVALID-LINK--) |
| Compound 4h | FGFR2 | 9 | - | [6](--INVALID-LINK--) |
| Compound 4h | FGFR3 | 25 | - | [6](--INVALID-LINK--) |
| Compound 10t | Tubulin | 0.12 - 0.21 μ M | HeLa, SGC-7901, MCF-7 | [7](--INVALID-LINK--) |

Signaling Pathway: BRAF V600E and the MAPK/ERK Pathway

The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, which in turn activates the downstream MEK and ERK kinases.[1] This aberrant signaling promotes uncontrolled cell proliferation and survival. Vemurafenib specifically inhibits the mutated BRAF kinase, thereby blocking this oncogenic signaling cascade.

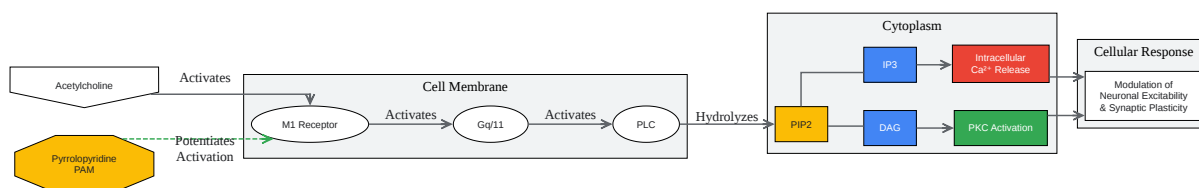
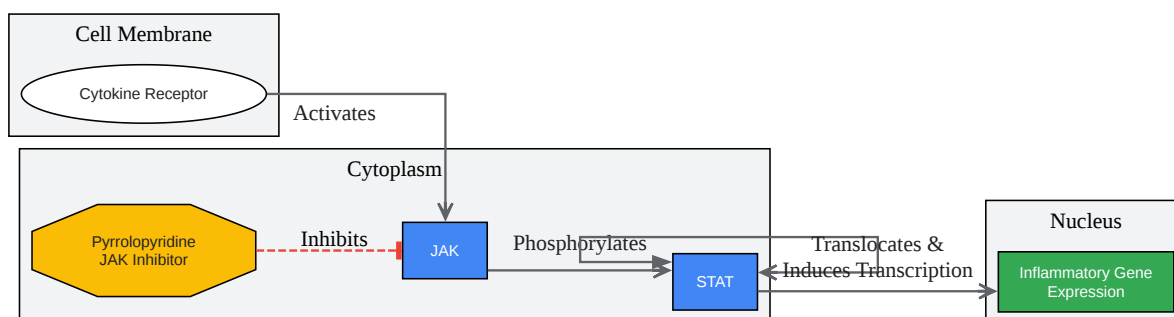
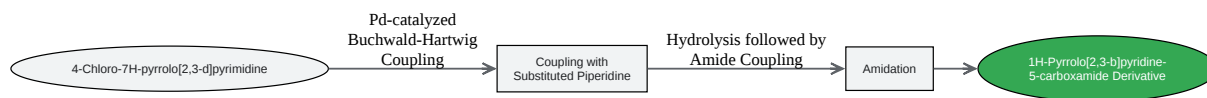


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Caption: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocols

A representative synthetic route involves the coupling of a substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine core with a suitable piperidine fragment.



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